methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride
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Overview
Description
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of cyclopropane and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane derivatives with methylamine. One common method is the reaction of cyclopropane-1-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This compound may also interact with cellular receptors, influencing various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-aminocyclopropanecarboxylate
- Ethyl 1-aminocyclopropanecarboxylate
- 1-Aminocyclopropane-1-carboxylic acid
Uniqueness
methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-6(3-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H |
InChI Key |
PYZWRNNLMUMWQG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C(=O)OC.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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